molecular formula C15H10Cl2N4 B1597301 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS No. 16033-74-2

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B1597301
CAS No.: 16033-74-2
M. Wt: 317.2 g/mol
InChI Key: UIKAQTBBQJSDQE-UHFFFAOYSA-N
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Description

CL-28786: C12H14N2.2Cl . It is widely used as a herbicide to control weeds and grasses in agricultural settings. Paraquat dichloride is known for its effectiveness in destroying plant pests by inhibiting photosynthesis .

Mechanism of Action

Target of Action

The primary targets of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are certain types of bacteria and fungi. The compound has been found to be more active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . These microorganisms play a crucial role in various infections and diseases.

Mode of Action

It is known that the compound interacts with these microorganisms, leading to their inhibition or death . The compound’s effectiveness against these microorganisms suggests that it likely interferes with essential biological processes within these cells.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of the targeted microorganisms .

Pharmacokinetics

The compound’s effectiveness against certain microorganisms suggests that it is likely well-absorbed and distributed within the organism to reach its targets .

Result of Action

The result of the action of this compound is the inhibition or death of the targeted microorganisms. This leads to a reduction in the infection or disease caused by these microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paraquat dichloride is synthesized through the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to form the dichloride salt. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods: In industrial settings, paraquat dichloride is produced using large-scale chemical reactors. The process involves:

Chemical Reactions Analysis

Types of Reactions: Paraquat dichloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form reactive oxygen species.

    Reduction: It can be reduced to form a stable radical cation.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, acetone

Major Products Formed:

Scientific Research Applications

Paraquat dichloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Paraquat dichloride is unique compared to other similar compounds due to its high toxicity and effectiveness as a herbicide. Similar compounds include:

    Diquat: Another bipyridinium herbicide with similar properties but lower toxicity.

    Methyl viologen: A related compound used in redox chemistry studies.

Paraquat dichloride stands out due to its strong herbicidal activity and ability to induce oxidative stress .

Properties

IUPAC Name

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKAQTBBQJSDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274830
Record name 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16033-74-2
Record name 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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